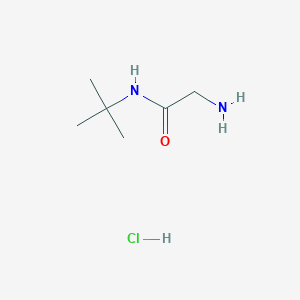

2-Amino-N-(tert-butyl)acetamide

Description

Significance of Acetamide (B32628) Scaffolds in Organic and Medicinal Chemistry

The acetamide functional group, characterized by the structure CH₃CONH₂, is a cornerstone in the fields of organic and medicinal chemistry. nih.gov This structural motif is found in a vast array of biologically active molecules and serves as a versatile building block in the synthesis of more complex chemical entities. The significance of the acetamide scaffold lies in its ability to form stable amide bonds and participate in hydrogen bonding, which are crucial for molecular recognition and interaction with biological targets. nih.gov

In medicinal chemistry, acetamide derivatives have been extensively investigated and developed as therapeutic agents for a wide range of conditions. nih.gov Researchers have successfully synthesized acetamide-containing compounds with diverse pharmacological activities, including anticancer, anticonvulsant, antidepressant, antimicrobial, and anti-inflammatory properties. nih.gov The conjugation of acetamides with other pharmacophores, such as sulfonamides, has been shown to yield new chemical entities with enhanced biological activities, highlighting the modular nature of the acetamide scaffold in drug discovery. nih.govresearchgate.net For instance, the development of acetamide-sulfonamide conjugates has led to potent urease inhibitors. nih.govresearchgate.net

The versatility of the acetamide scaffold is further demonstrated by its use in fragment-based drug discovery. Chloroacetamide fragments, for example, have been employed to identify new covalent inhibitors for challenging protein-protein interactions, such as the TEAD·YAP1 interaction implicated in the Hippo signaling pathway. rsc.org This approach underscores the strategic importance of the acetamide moiety in designing targeted therapies.

Interdisciplinary Research Landscape of 2-Amino-N-(tert-butyl)acetamide and its Analogues

The specific compound, this compound, and its analogues are situated at the crossroads of several scientific disciplines, including organic synthesis, medicinal chemistry, and materials science. The presence of both a primary amine and a tert-butyl group imparts unique chemical properties to the molecule, influencing its reactivity, solubility, and conformational preferences.

Research into analogues of this compound is an active area of investigation. For example, the synthesis of N-substituted acetamide derivatives has led to the discovery of potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. acs.org The structural modifications of the acetamide backbone are crucial for optimizing the binding affinity and pharmacokinetic properties of these compounds. acs.org

Furthermore, the synthesis and transformations of related amino-lactams and their derivatives are being explored for their potential as iminosugar mimics, which are of interest for their potential therapeutic applications against viral infections, diabetes, and other diseases. researchgate.net The strategic manipulation of functional groups on the acetamide framework allows for the generation of diverse molecular architectures with distinct biological profiles.

The study of acetamide derivatives extends to understanding their fundamental chemical behavior, such as reaction thermochemistry. nist.gov This foundational knowledge is critical for the rational design and synthesis of new molecules with desired properties. The interdisciplinary nature of research on this compound and its analogues ensures that discoveries in one area can fuel advancements in others, creating a synergistic effect that drives scientific progress.

Interactive Data Table: Properties of Acetamide Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 71034-40-7 | C6H14N2O | 130.19 |

| N-tert-butylacetamide | 762-84-5 | C6H13NO | 115.17 |

| N-Butylacetamide | 1119-49-9 | C6H13NO | 115.1735 |

| 2-Amino-N-butylacetamide | 5619-34-1 | C6H14N2O | 130.19 |

| tert-Butyl 2-aminoacetate | 6456-74-2 | C6H13NO2 | 131.17 |

| N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide | 94266-17-8 | C16H26N2O | 262.39 |

| N-(2-aminoethyl)-N-(tert-butylcarbamoyl)acetamide | Not Available | C9H19N3O2 | Not Available |

| N-tert-butyl-2-(2-chloroacetamido)acetamide | 1226095-75-5 | C8H15ClN2O2 | Not Available |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-N-tert-butylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)8-5(9)4-7/h4,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFJIBZRKDALBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N Tert Butyl Acetamide and Its Analogues

Classical Amidation Reactions and Related Pathways

Traditional methods for the synthesis of 2-Amino-N-(tert-butyl)acetamide often rely on well-established amidation reactions. These methods, while effective, may present challenges related to reaction conditions and the need for protecting groups.

Synthesis from Amino Acid Precursors

A common approach to synthesizing this compound involves the use of amino acid precursors. nih.gov This strategy leverages the readily available and structurally diverse pool of amino acids. The synthesis can be performed using solution-phase methodology, which allows for the production of gram quantities of the desired product. sigmaaldrich.comnih.gov The process typically involves the coupling of a hindered amine, such as tert-butylamine (B42293), with an amino acid. sigmaaldrich.comnih.gov This can be achieved either directly or through a two-step process that utilizes an activated ester as an intermediate. sigmaaldrich.comnih.gov

However, the direct amidation of unprotected amino acids can be challenging due to issues with controlling reactivity. nih.gov To address this, various "classical" coupling reagents and Lewis acid catalysts have been investigated to facilitate the chemoselective amidation of unprotected amino acids. nih.gov

Application of Protecting Group Strategies in Amide Synthesis

To overcome the challenges associated with the reactivity of the amino group in amino acids, protecting group strategies are frequently employed in the synthesis of amides like this compound. nih.govyoutube.com The protection of the amine functional group is a fundamental step in the synthesis of many organic molecules, including amino acids and peptides. bath.ac.uk

Commonly used protecting groups for amines include the tert-butyloxycarbonyl (Boc) group. youtube.combath.ac.uk The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and a base. youtube.com This converts the highly nucleophilic amine into a much less reactive carbamate, allowing for selective reactions at other sites of the molecule. youtube.com After the desired reaction is complete, the Boc group can be removed, typically by treatment with a strong acid like trifluoroacetic acid (TFA), to regenerate the amine. youtube.com

The tert-butyl group itself can also be used as an amide N-protecting group. bath.ac.uk A mild and catalytic method for the cleavage of the tert-butyl group from N,N-disubstituted amides has been developed using copper(II) triflate (Cu(OTf)2). bath.ac.uk This method offers a favorable alternative to the harsh conditions often required for deprotection. bath.ac.uk

Another strategy involves the use of backbone amide protection to prevent issues like aspartimide formation, a common side reaction in peptide synthesis. nih.gov The 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) group is an example of a backbone amide protecting group that can be introduced during peptide assembly and later removed under acidic conditions after reduction of the nitro group. nih.gov

Optimized and Green Synthetic Routes

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of optimized reaction conditions and green chemistry principles in the synthesis of this compound and its analogues.

Improved Reaction Conditions for Enhanced Yield and Purity

Efforts to improve the synthesis of this compound have focused on optimizing reaction conditions to increase both the yield and purity of the final product. For instance, an improved process for a related compound, 2-amino-N-tert-butyl-2-cyanoacetamide hydrochloride, which is a key intermediate in the synthesis of the drug temozolomide, has been developed. researchgate.net This optimized route utilizes solid potassium tert-butoxide in dichloromethane, a departure from the use of a solution of the base in THF. researchgate.net This change, along with carrying out the subsequent hydrolysis in the same medium without intermediate purification, has led to a significant increase in yield (72-80%) and purity (>99.5% by HPLC). researchgate.net

Atom Economy and Waste Reduction in Manufacturing Processes

The principles of green chemistry, particularly atom economy, are increasingly being applied to chemical manufacturing to minimize waste and enhance sustainability. wjpps.comwiley.comrsc.org Atom economy is a measure of how efficiently the atoms in the reactants are incorporated into the final desired product. wjpps.com High atom economy is desirable as it reduces the amount of waste generated, which in turn lowers material and disposal costs. wjpps.comwiley.com

The improved synthesis of 2-amino-N-tert-butyl-2-cyanoacetamide hydrochloride exemplifies the application of these principles. researchgate.net By simplifying technological operations, reducing the use of toxic solvents, and minimizing waste and energy consumption, this process becomes more suitable for large-scale manufacturing. researchgate.net The concept of the "E-factor," which is the mass ratio of waste to the desired product, is another metric used to assess the environmental impact of a chemical process. wiley.com Processes with lower E-factors are considered more environmentally friendly.

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of derivatives of this compound is crucial for producing compounds with specific biological activities. Chiral N-tert-butanesulfinyl imines have emerged as powerful tools in the stereoselective synthesis of various amino compounds. nih.govnih.govsemanticscholar.org These imines, derived from tert-butanesulfinamide, are highly reactive towards a variety of nucleophiles and serve as excellent chiral directing groups. researchgate.net

One notable application is the addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines. nih.govnih.govsemanticscholar.org This reaction, followed by hydrolysis, yields δ- and ε-amino ketone derivatives with moderate to good diastereoselectivity. nih.govnih.govsemanticscholar.org These intermediates can then be further transformed, for example, into 2-substituted 6-methylpiperidines in a stereoselective manner. nih.govnih.gov

Furthermore, the N-tert-butanesulfinyl group can be readily cleaved under acidic conditions, providing access to the final amino products with high enantiomeric purity. researchgate.netescholarship.org The development of new N-tert-butanesulfinyl amide organocatalysts also holds promise for future applications in stereoselective reactions. escholarship.org

Industrial-Scale Preparation Considerations

The transition from laboratory-scale synthesis to industrial-scale production of this compound and its analogues presents a unique set of challenges and considerations. While lab-scale syntheses may prioritize yield and purity with less regard for cost and throughput, industrial processes must balance these factors with economic viability, safety, and environmental impact. Key considerations for the large-scale preparation of these compounds include the selection of starting materials, reaction conditions, catalyst efficiency, and purification methods.

A common laboratory method for synthesizing amides involves the coupling of a carboxylic acid with an amine using a coupling reagent. For analogues, such as N-acetyl-AA(amino acid)-NHtBu derivatives, this has been demonstrated on a gram scale using solution-phase methodology. nih.gov This involves the coupling of tert-butylamine with an amino acid, sometimes requiring protecting groups and the use of an activated ester intermediate. nih.gov However, the use of expensive coupling reagents and protecting group strategies can be economically prohibitive on an industrial scale.

Alternative approaches, such as the Ritter reaction, offer a more direct route. This reaction can produce N-monosubstituted amides from nitriles and either olefins or secondary/tertiary alcohols in the presence of a catalyst. google.com For instance, N-tert-butyl acrylamide (B121943) has been produced by reacting acrylonitrile (B1666552) with isobutylene (B52900) or t-butanol using a palladium halide catalyst. google.com A significant challenge in traditional Ritter reactions is controlling the strong exothermic nature of the reaction, which often requires robust thermal management systems on an industrial scale. google.com

The choice of reagents and solvents is also a critical factor. For instance, in the preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, N,N'-carbonyldiimidazole is noted as an efficient coupling reagent because it also acts as a base. google.com When using chloroformate ester coupling reagents, an additional base like triethylamine (B128534) is required. google.com On a large scale, the cost, toxicity, and recovery of these reagents and solvents must be carefully evaluated.

Purification of the final product is another significant hurdle. Industrial-scale purification often relies on crystallization or distillation rather than chromatography, which is common in laboratory settings but expensive and time-consuming for large quantities. For example, the purification of N-tert-butyl acrylamide was achieved through distillation. google.com The development of efficient, scalable purification processes is crucial for achieving the desired product quality at a reasonable cost.

Below are tables summarizing key aspects of synthetic methodologies that have relevance for industrial-scale considerations.

Table 1: Comparison of Synthetic Routes for N-substituted Amides

| Synthetic Route | Reactants | Catalyst/Reagent | Key Considerations for Industrial Scale |

| Coupling Reaction | Amino acid, tert-butylamine | Activated ester, Coupling reagents | High cost of reagents, potential need for protecting groups, multi-step process. nih.gov |

| Ritter Reaction | Nitrile, Olefin/Tertiary alcohol | Group VIII metal catalyst (e.g., Palladium halide) | Exothermic reaction control, catalyst cost and recovery. google.com |

| Multi-step Synthesis | Haloacetyl halide, Amine | Hexamethylenetetramine, Hydrolysis | Optimization of each step for yield, management of multiple reaction and waste streams. google.com |

Table 2: Reagents and Conditions in Amide Synthesis

| Reagent/Condition | Role in Synthesis | Industrial Implication | Example Compound |

| N,N'-Carbonyldiimidazole | Coupling reagent and base | Efficient, but cost may be a factor for large-scale production. google.com | 2-amino-N-(2,2,2-trifluoroethyl)acetamide google.com |

| Triethylamine | Base | Common and relatively inexpensive, but needs to be recovered/recycled. google.com | 2-amino-N-(2,2,2-trifluoroethyl)acetamide google.com |

| Palladium Halide | Catalyst | Efficient for Ritter reaction, but requires recovery due to cost and potential for product contamination. google.com | N-tert-butyl acrylamide google.com |

| Distillation | Purification | Scalable and cost-effective method for purification of volatile compounds. google.com | N-tert-butyl acrylamide google.com |

Derivatization Strategies and Scaffold Elaboration of 2 Amino N Tert Butyl Acetamide

N-Substitution Reactions of Amide and Amino Functionalities

The presence of both a primary amine and a secondary amide in 2-Amino-N-(tert-butyl)acetamide allows for a range of N-substitution reactions. The primary amino group is generally more nucleophilic and less sterically hindered than the amide nitrogen, allowing for selective reactions under controlled conditions.

N-Alkylation and N-Acylation of the Amino Group:

The primary amino group can readily undergo N-alkylation with various alkyl halides or undergo reductive amination with aldehydes and ketones. These reactions introduce alkyl substituents, modifying the steric and electronic properties of the molecule. Similarly, N-acylation of the amino group with acyl chlorides or anhydrides yields the corresponding N-acylamino-N-(tert-butyl)acetamides. The choice of acylating agent can introduce a wide array of functional groups, from simple acetyl groups to more complex aromatic or heterocyclic moieties. For instance, chemoselective acetylation of amino groups in the presence of other functionalities, such as hydroxyl groups, has been demonstrated using various methods, including enzymatic approaches. acs.org

Modification of the Amide Functionality:

While the amide nitrogen is less reactive, it can still participate in substitution reactions, often requiring harsher conditions or specific activation. For example, N-alkylation of the amide can be achieved using strong bases to deprotonate the amide followed by reaction with an alkyl halide. Transamidation reactions, where the tert-butylamino group is exchanged, represent another potential modification, although these typically require catalytic activation. researchgate.net The synthesis of N-acetyl-amino acid-tert-butylamides has been reported, demonstrating the feasibility of forming such amide bonds with sterically hindered amines like tert-butylamine (B42293). nih.gov

The differential reactivity of the amino and amide groups allows for sequential derivatization, providing a powerful tool for building molecular complexity from this simple starting material.

Integration into Complex Heterocyclic Frameworks

The this compound scaffold can be incorporated into a variety of heterocyclic systems, a common strategy in the development of biologically active compounds. The amino and acetamide (B32628) functionalities can serve as key components in cyclization reactions to form these rings.

Thiazole-Containing 2-Aminoacetamide Derivatives

Thiazole (B1198619) rings are prevalent in many pharmacologically active molecules. The Hantzsch thiazole synthesis is a classical and widely used method for their construction, involving the condensation of an α-haloketone with a thiourea (B124793) or thioamide. derpharmachemica.comijcce.ac.irnih.gov To integrate the this compound scaffold, the primary amino group can be converted into a thiourea derivative. This can be achieved by reacting the amine with an isothiocyanate. The resulting N-substituted thiourea can then be cyclized with an appropriate α-haloketone to yield a 2-aminothiazole (B372263) derivative.

Alternatively, the acetamide portion can be modified. For instance, conversion of the amino group to a protected form, followed by transformation of the acetamide into a thioamide using a reagent like Lawesson's reagent, would provide a key intermediate. nih.gov This thioamide could then react with an α-halocarbonyl compound to form the thiazole ring.

A general synthetic approach could involve the following steps:

Reaction of this compound with an isothiocyanate (R-NCS) to form the corresponding thiourea.

Cyclization of the thiourea with an α-haloketone (R'-CO-CH2X) to yield the N-(thiazol-2-yl)-2-amino-N-(tert-butyl)acetamide derivative.

| Reagent 1 | Reagent 2 | Heterocyclic Product |

| N-(tert-butyl)-2-isothiocyanatoacetamide | α-Haloketone | Thiazole-containing 2-aminoacetamide derivative |

| 2-Thioamido-N-(tert-butyl)acetamide | α-Haloketone | Thiazole-containing 2-aminoacetamide derivative |

Pyrimidine-Containing 2-Aminoacetamide Derivatives

Pyrimidines are another class of heterocycles with significant biological importance. A common route to substituted 2-aminopyrimidines involves the reaction of a guanidine (B92328) derivative with a 1,3-dicarbonyl compound or its equivalent. To incorporate the this compound scaffold, the primary amino group can be converted to a guanidine functionality.

Another versatile method involves the nucleophilic substitution of dihalopyrimidines. nih.gov For example, this compound can act as a nucleophile, displacing a halogen from a dihalopyrimidine, such as 2,4-dichloropyrimidine (B19661), to form a substituted aminopyrimidine. The reaction conditions can often be controlled to achieve mono- or di-substitution.

A plausible synthetic pathway is as follows:

Reaction of this compound with 2,4-dichloropyrimidine in the presence of a base.

This reaction would yield 2-((2-chloro-4-pyrimidinyl)amino)-N-(tert-butyl)acetamide, which can be further functionalized at the remaining chloro position.

| Starting Material | Reagent | Heterocyclic Product |

| This compound | 2,4-Dichloropyrimidine | Pyrimidine-containing 2-aminoacetamide derivative |

| N-(tert-butyl)-2-guanidinoacetamide | 1,3-Dicarbonyl compound | Pyrimidine-containing 2-aminoacetamide derivative |

Indole-Containing 2-Aminoacetamide Derivatives

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. A one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides. nih.gov This involves the nucleophilic aromatic substitution of a 2-halonitroarene with a cyanoacetamide, followed by a reductive cyclization. While this method builds the indole ring with an amide at the 3-position, a similar strategy could be envisioned starting from a modified this compound.

For instance, the acetamide nitrogen could potentially be part of the newly formed indole ring. A more direct approach would be to use the primary amino group to form the indole ring via established methods like the Fischer, Bischler, or Nenitzescu indole syntheses, which involve the reaction of anilines or enamines with various carbonyl compounds or their precursors. nih.gov

A potential strategy:

Condensation of this compound with a suitable ketone to form an enamine.

Reaction of the enamine with a dienophile in a Nenitzescu-type reaction to construct the indole ring.

| Starting Material | Reagent(s) | Heterocyclic Product |

| 2-(Arylamino)-N-(tert-butyl)acetamide | Ketone/Aldehyde | Indole-containing 2-aminoacetamide derivative (Fischer Indole Synthesis) |

| This compound | Benzoquinone and an acyl chloride | Indole-containing 2-aminoacetamide derivative (Nenitzescu Indole Synthesis) |

Benzimidazole-Containing 2-Aminoacetamide Derivatives

Benzimidazoles are another important heterocyclic system found in numerous therapeutic agents. The most common synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., aldehyde, nitrile, or ester) under acidic or thermal conditions. indexcopernicus.comnih.govrsc.orgarabjchem.org

To create a benzimidazole (B57391) derivative of this compound, one could start by reacting o-phenylenediamine with N-(tert-butyl)-2-chloroacetamide. The initial N-alkylation would be followed by cyclization to form the benzimidazole ring. Alternatively, the this compound itself can be modified to contain a carboxylic acid functionality, which can then be condensed with o-phenylenediamine.

A representative synthetic route:

Reaction of o-phenylenediamine with N-(tert-butyl)-2-chloroacetamide.

The resulting intermediate, N1-(2-(tert-butylamino)-2-oxoethyl)benzene-1,2-diamine, can then be cyclized, for example by heating in acid, to yield the 2-(benzimidazol-1-yl)-N-(tert-butyl)acetamide.

| Starting Material | Reagent | Heterocyclic Product |

| o-Phenylenediamine | N-(tert-butyl)-2-chloroacetamide | Benzimidazole-containing 2-aminoacetamide derivative |

| N-(2-aminophenyl)-2-amino-N'-(tert-butyl)acetamide | Dehydrating agent/acid catalyst | Benzimidazole-containing 2-aminoacetamide derivative |

Thiadiazole-Containing 2-Aminoacetamide Derivatives

Thiadiazoles exist in several isomeric forms, with the 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole (B1232254) rings being common in bioactive compounds. nih.gov The synthesis of 2-amino-1,3,4-thiadiazoles often proceeds from the cyclization of thiosemicarbazides with a one-carbon synthon, such as formic acid or an orthoester.

To incorporate the this compound scaffold, the primary amino group can be converted to a thiosemicarbazide (B42300) by reaction with thiophosgene (B130339) followed by hydrazine. This thiosemicarbazide derivative can then be cyclized to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. The synthesis of related structures, such as 2-(5-amino-1,3,4-thiadiazole-2-ylthio)-N-(thiazole-2-yl)acetamide derivatives, has been reported, indicating the feasibility of incorporating acetamide moieties into thiadiazole-containing systems. researchgate.net

A potential synthetic scheme:

Conversion of the primary amino group of this compound to a thiosemicarbazide.

Cyclization of the resulting thiosemicarbazide with an appropriate reagent, such as formic acid, to yield the 1,3,4-thiadiazole ring.

| Intermediate | Cyclization Reagent | Heterocyclic Product |

| 1-(2-(tert-butylamino)-2-oxoethyl)thiosemicarbazide | Formic acid | 1,3,4-Thiadiazole-containing 2-aminoacetamide derivative |

| This compound-derived thioamide | Hydrazonoyl halide | 1,3,4-Thiadiazole-containing 2-aminoacetamide derivative |

Design of Peptide Mimetics and Bio-conjugates based on this compound

A comprehensive search of scientific literature and chemical databases did not yield specific examples or detailed research findings on the direct use of this compound as a foundational scaffold for the design of peptide mimetics or the development of bio-conjugates. While the principles of peptidomimetic design and bioconjugation are well-established, their application to this specific compound is not documented in the available resources.

Peptide mimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The design of such molecules often involves modifying the peptide backbone or using non-natural amino acids. Similarly, bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new entity with combined properties.

Although no direct applications of this compound were found, in principle, its structure presents possibilities for such derivatization. The primary amine and the amide nitrogen could serve as points for chemical modification to build more complex structures. However, without specific research data, any discussion of derivatization strategies for creating peptide mimetics or bio-conjugates from this compound would be purely hypothetical and not based on established scientific findings.

Therefore, this section cannot be populated with the requested detailed research findings and data tables due to a lack of available information in the public domain.

Advanced Analytical and Structural Characterization of 2 Amino N Tert Butyl Acetamide Compounds

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for probing the molecular architecture of 2-Amino-N-(tert-butyl)acetamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) offer detailed insights into the connectivity of atoms, molecular mass, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The intense signal from the tert-butyl group in the ¹H NMR spectrum serves as a distinctive marker, facilitating the identification and analysis of the compound, even in complex mixtures. nih.gov

In a typical ¹H NMR spectrum of a related compound, tert-butyl (2-aminophenyl)carbamate, the nine equivalent protons of the tert-butyl group produce a characteristic singlet peak around 1.51 ppm. rsc.org Similarly, for this compound, the tert-butyl protons would be expected to appear as a sharp singlet, while the protons of the amino group, the methylene (B1212753) group, and the amide proton would exhibit distinct chemical shifts and coupling patterns, providing a complete picture of the molecule's proton framework.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. For instance, in tert-butyl (2-aminophenyl)carbamate, the quaternary carbon and the methyl carbons of the tert-butyl group show signals at approximately 80.67 ppm and 28.34 ppm, respectively. rsc.org These characteristic chemical shifts are instrumental in confirming the presence and connectivity of the tert-butyl group within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for tert-Butyl Containing Compounds Interactive data table available online.

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| tert-butyl (2-aminophenyl)carbamate | tert-butyl (s, 9H) | 1.51 | 80.67 (quaternary C), 28.34 (CH₃) |

| tert-butyl naphthalen-2-ylcarbamate | tert-butyl (s, 9H) | 1.57 | 80.8 (quaternary C), 28.6 (CH₃) |

Data sourced from a study on chemoselective N-tert-butyloxycarbonylation of amines. rsc.org

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for deducing its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments.

In the mass spectrum of the related compound N-tert-butylacetamide, the molecular ion peak [M]⁺ is observed, confirming its molecular weight. nist.gov A characteristic fragmentation pattern involves the loss of a tert-butyl group, resulting in a prominent fragment ion. nih.gov For this compound, a key fragmentation pathway would be the cleavage of the bond between the nitrogen and the tert-butyl group, leading to a stable tert-butyl cation.

When analyzing amino acids and their derivatives, derivatization is often employed to increase volatility for gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com Tert-butyldimethylsilyl (tBDMS) derivatives are commonly used, and their electron impact mass spectra show characteristic fragments corresponding to the loss of a methyl group (M-15) and a tert-butyl group (M-57). nih.govsigmaaldrich.com

Table 2: Characteristic Mass Spectral Data for Amide Compounds Interactive data table available online.

| Compound | Molecular Formula | Molecular Weight | Key Fragment (m/z) |

|---|---|---|---|

| N-tert-Butylacetamide | C₆H₁₃NO | 115.17 | 58 |

Data sourced from the NIST WebBook and MassBank. nist.gov

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.

The IR spectrum of an amide, such as N-tert-butylacetamide, displays several key absorption bands. nist.gov The N-H stretching vibration of the secondary amide typically appears in the region of 3300-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong absorption usually found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) occurs in the range of 1520-1570 cm⁻¹. Furthermore, the presence of the amino group in this compound would be indicated by N-H stretching vibrations in the 3300-3500 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. In the Raman spectrum of tert-butylamine (B42293), the symmetric and antisymmetric NH₂ stretching modes are observed around 3310 cm⁻¹ and 3360 cm⁻¹, respectively. researchgate.net The C-N stretching vibrations also give rise to characteristic Raman signals.

Table 3: Key Vibrational Frequencies for Functional Groups in Amide and Amine Compounds Interactive data table available online.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Amide) | Stretching | 3300-3500 | IR |

| C=O (Amide I) | Stretching | 1630-1680 | IR |

| N-H (Amide II) | Bending | 1520-1570 | IR |

| N-H (Amine) | Stretching | 3300-3500 | IR, Raman |

Data compiled from various spectroscopic studies. nist.govresearchgate.netresearchgate.net

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are the cornerstone for assessing the purity of this compound and for separating it from impurities or related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most widely used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and separation of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method can be employed for the analysis of the related compound, 2-aminoacetamide. sielc.com This method typically uses a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com

For the analysis of this compound, a similar reverse-phase HPLC method would be suitable. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase. The retention time of the compound can be adjusted by modifying the composition of the mobile phase. For applications requiring mass spectrometric detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com The purity of the sample is determined by integrating the peak area of the main compound and any impurities present in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids and their derivatives are often polar and non-volatile, a derivatization step is necessary to make them amenable to GC analysis. sigmaaldrich.com

A common derivatization strategy for amino compounds is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com This one-step reaction makes the analyte more volatile and improves its chromatographic properties. northwestern.eduresearchgate.net The derivatized this compound can then be separated on a GC column and detected by a mass spectrometer, which provides both qualitative and quantitative information. nih.gov The mass spectrometer allows for the identification of the compound based on its characteristic fragmentation pattern, while the gas chromatograph provides excellent separation efficiency, enabling the quantification of the compound and any volatile impurities. nih.gov

Derivatization Strategies for Enhanced Analytical Detection and Resolution

The analytical detection and chromatographic resolution of this compound can be significantly improved through chemical derivatization. This process involves modifying the analyte's functional groups, primarily the primary amine and to a lesser extent the amide group, to enhance properties such as volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). thermofisher.com The primary goals of derivatization are to reduce the polarity of the compound, decrease hydrogen bonding, and increase thermal stability, all of which lead to better peak shape and separation in chromatographic analysis. thermofisher.comnih.gov

Gas Chromatography (GC) Derivatization

For GC analysis, the volatility of this compound is a key consideration. Derivatization techniques for GC primarily focus on the replacement of active hydrogens in the primary amine group with less polar, more stable moieties. iu.edu The two most common strategies are silylation and acylation.

Silylation: This is a widely used technique where a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group replaces the active hydrogen of the amine. nih.gov Silylation reagents are highly reactive and can effectively derivatize primary amines. thermofisher.com

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A potent silylating agent that readily reacts with primary amines to form TMS derivatives. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate. thermofisher.comgcms.cz

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are significantly more stable (approximately 10,000 times more stable to hydrolysis) than their TMS counterparts. gcms.czchemcoplus.co.jp This increased stability is advantageous for sample handling and analysis. The resulting TBDMS derivatives also produce characteristic mass spectra with a prominent M-57 ion, which is useful for mass spectrometry (MS) identification. chemcoplus.co.jp

Acylation: This method involves the introduction of an acyl group, often a fluoroacyl group, to the primary amine. Fluoroacylated derivatives are highly volatile and exhibit excellent electron-capturing properties, making them ideal for electron capture detection (ECD) in GC for trace analysis. gcms.cz

Trifluoroacetic Anhydride (TFAA): One of the most reactive and volatile fluorinated anhydrides, TFAA reacts with primary amines to form trifluoroacetamides. gcms.cz

Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA): These reagents also form highly volatile derivatives and are particularly useful for enhancing sensitivity in GC-ECD. gcms.cz

Interactive Table of GC Derivatization Reagents for this compound

| Reagent | Abbreviation | Derivative Formed | Key Advantages |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive, good for general purpose derivatization. thermofisher.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms very stable derivatives, characteristic M-57 fragment in MS. gcms.czchemcoplus.co.jp |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetamide | Highly reactive and volatile derivatives, suitable for ECD. gcms.cz |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionamide | Volatile derivatives, good for trace analysis with ECD. gcms.cz |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyrylamide | Produces the most sensitive fluorinated derivatives for ECD. gcms.cz |

High-Performance Liquid Chromatography (HPLC) Derivatization

For HPLC analysis, derivatization is primarily employed to introduce a UV-absorbing or fluorescent tag to the this compound molecule, thereby enhancing its detectability. thermofisher.com This is particularly important as the native compound lacks a strong chromophore.

Fluorescent Labeling: The primary amine group is a prime target for derivatization with fluorescent reagents, which can significantly lower the limits of detection.

o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 3-mercaptopropionic acid), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. thermofisher.com This reaction is fast and occurs under mild conditions, making it suitable for automated pre-column derivatization. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with primary amines to produce stable and highly fluorescent derivatives. thermofisher.com

Naphthalene-2,3-dicarboxaldehyde (NDA): In the presence of cyanide, NDA reacts with primary amines to form fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives, enabling sensitive detection. nih.gov

4-Chloro-7-nitrobenzofurazan (NBD-Cl): This reagent can be used for the derivatization of amines, leading to fluorescent products that can be detected with high sensitivity. mdpi.com

Interactive Table of HPLC Derivatization Reagents for this compound

| Reagent | Abbreviation | Detection Method | Key Advantages |

| o-Phthalaldehyde | OPA | Fluorescence | Rapid reaction, suitable for automation. thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence | Forms stable and highly fluorescent derivatives. thermofisher.com |

| Naphthalene-2,3-dicarboxaldehyde | NDA | Fluorescence | Forms highly fluorescent CBI derivatives for sensitive detection. nih.gov |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Fluorescence | Provides sensitive detection of amine derivatives. mdpi.com |

Solid-State Structural Analysis (e.g., X-ray Crystallography of Crystalline Derivatives)

Solid-state structural analysis, particularly single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique is invaluable for elucidating bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

While a crystal structure for a derivative of this compound itself is not readily found in the surveyed literature, the principles of this analytical technique can be illustrated by examining a closely related compound, N-tert-butylacetamide . The crystal structure of N-tert-butylacetamide has been determined and is available in the Cambridge Structural Database (CCDC Number: 796519). nih.gov Analysis of such a structure would reveal precise details about the geometry of the acetamide (B32628) and tert-butyl groups and how these molecules pack in the solid state through interactions like hydrogen bonding.

Furthermore, the formation of crystalline derivatives, such as metal complexes, is a common strategy to facilitate X-ray crystallographic analysis, especially for compounds that may not readily form suitable single crystals on their own. The synthesis and structural characterization of aromatic poly(amides) and other complex organic molecules often rely on obtaining crystalline derivatives for X-ray diffraction analysis to confirm their molecular structure. researchgate.netresearchgate.netbeilstein-journals.org

The general procedure for X-ray crystallography of a crystalline derivative involves the following steps:

Synthesis and Crystallization: A suitable derivative of the target compound is synthesized and then crystallized from a solution to obtain a high-quality single crystal.

Data Collection: The crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and the molecular structure is solved and refined to a high degree of precision.

The resulting structural data provides unambiguous proof of the compound's constitution and conformation in the solid state.

Computational Chemistry and Theoretical Investigations of 2 Amino N Tert Butyl Acetamide Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 2-Amino-N-(tert-butyl)acetamide. These methods provide a detailed picture of the electronic structure, which governs the molecule's reactivity, stability, and spectroscopic properties.

Researchers have employed quantum chemical calculations to study related acetamide (B32628) derivatives. For instance, theoretical calculations on compounds like N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide (B31651) have been used to determine their optimized geometry and to understand the nature of their molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy gap between HOMO and LUMO is a critical parameter that helps in predicting the chemical reactivity and kinetic stability of the molecule.

In a similar vein, studies on the interaction of acetamide with heme models have utilized quantum mechanics to elucidate the binding and electronic properties of these complexes. psu.edu Such calculations can reveal the nature of the coordinate bonds and the electronic distribution within the molecule upon binding to a metallic center.

For this compound, quantum chemical calculations would involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Identifying the HOMO and LUMO to predict sites of electrophilic and nucleophilic attack.

Electrostatic Potential Mapping: Visualizing the charge distribution to understand intermolecular interactions.

Vibrational Frequency Calculations: Predicting the infrared spectrum, which can be compared with experimental data for structural validation.

These calculations provide a foundational understanding of the molecule's behavior at a subatomic level, which is crucial for designing more complex computational studies like molecular docking and QSAR.

Molecular Docking and Ligand-Protein Interaction Profiling of this compound Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as an analogue of this compound, might interact with a biological target, typically a protein.

Studies on various acetamide derivatives have successfully employed molecular docking to gain insights into their mechanism of action. For example, a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamide derivatives were docked into the active site of DNA gyrase to understand their antimicrobial potential. nih.gov The results of such studies typically include a docking score, which is an estimation of the binding affinity, and a detailed visualization of the interactions between the ligand and the protein's amino acid residues.

In another study, heterocyclic trans-cyanocombretastatin analogues were docked into the colchicine (B1669291) binding site of tubulin to investigate their anticancer activity. nih.gov These docking studies revealed that the compounds bind in a hydrophobic pocket and are stabilized by van der Waals interactions, providing a rationale for their observed biological activity. nih.gov Similarly, molecular docking of aryl imidazolyl ureas helped in understanding their inhibitory action against acid ceramidase. acs.org

For analogues of this compound, molecular docking would be instrumental in:

Identifying potential biological targets.

Predicting the binding affinity and mode of interaction.

Elucidating the key amino acid residues involved in the ligand-protein complex.

Guiding the design of more potent and selective analogues.

The following table illustrates the type of data generated from molecular docking studies, using examples of acetamide derivatives from the literature.

| Compound/Analogue | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| 2-(pyridine-3-ylamino)acetamide derivative nih.gov | DNA Gyrase | - | -8.5 |

| Heterocyclic combretastatin (B1194345) analogue nih.gov | Tubulin | Cys241, Leu242, Ala250 | Not specified |

| Aryl imidazolyl urea (B33335) acs.org | Acid Ceramidase | Not specified | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity.

Several QSAR studies have been conducted on acetamide derivatives to predict their biological activities. For instance, a QSAR analysis was performed on a series of acetamido-N-benzylacetamide derivatives to model their anticonvulsant activity. kg.ac.rs This study used a variety of descriptors, including constitutional, topological, and electronic parameters, to develop a predictive model. The resulting model demonstrated a good correlation between the structural features and the anticonvulsant activity, highlighting the importance of electronic and topologic characteristics. kg.ac.rs

In another example, 2D-QSAR and 3D-QSAR models were developed for novel 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogues as inhibitors of the influenza A virus. semanticscholar.org These models provided insights into the structural requirements for potent antiviral activity and were used to predict the activity of new compounds. semanticscholar.org Furthermore, a QSAR study on N-aryl derivatives as butyrylcholinesterase inhibitors also showcased the utility of this approach in understanding enzyme inhibition. researchgate.net

A hypothetical QSAR study on this compound analogues would involve:

Data Set Preparation: Compiling a series of analogues with their measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each analogue.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build the QSAR model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

The table below presents a simplified example of the type of data used in and generated from a QSAR study on acetamido-N-benzylacetamide derivatives with anticonvulsant activity. kg.ac.rs

| Descriptor | Description | Contribution to Activity |

| Wmean | Wiener index on distance code | Topological feature influencing activity |

| rIac | Mean information index on atomic composition | Relates atomic composition to activity |

| qCC | Partial charge at the C-terminal carbonyl carbon | Electronic feature critical for interaction |

| Hdα and Haα | Number of hydrogen bond donors and acceptors | Important for ligand-receptor binding |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability, conformational changes, and the thermodynamics of binding. mdpi.comnih.gov

While specific MD simulation studies on this compound were not identified, the application of this technique to related systems is well-documented. For instance, MD simulations have been used to confirm the stability of ligand-protein complexes for acetamide and acetic acid derivatives identified as potential antisickling agents. researchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and how water molecules and ions in the environment influence the interaction.

MD simulations are also crucial for:

Assessing the stability of docking poses: Verifying whether the binding mode predicted by molecular docking is stable over time. youtube.com

Calculating binding free energies: More accurately estimating the affinity of a ligand for its target by considering entropic and solvent effects.

Investigating allosteric effects: Understanding how the binding of a ligand at one site can influence the protein's function at a distant site.

Exploring conformational landscapes: Characterizing the different shapes a molecule like this compound can adopt in solution. nih.gov

The insights from MD simulations are critical for validating and refining the predictions from other computational methods and for gaining a more realistic understanding of the molecular recognition process. frontiersin.org

Virtual Screening Applications in Computer-Aided Drug Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The acetamide scaffold is a common feature in many compound libraries used for virtual screening. For example, a fragment library of chloroacetamide electrophiles was screened to identify new scaffolds for the covalent inhibition of the TEAD·YAP1 interaction. illinois.eduiu.edu This approach successfully identified novel starting points for the development of potent inhibitors.

In a broader context, virtual screening campaigns have been employed to screen vast chemical libraries, sometimes containing billions of compounds, to discover novel inhibitors for challenging targets like STAT3. nih.gov These large-scale screenings are made possible by the efficiency of modern computational methods and high-performance computing resources. Similarly, virtual screening of natural product databases has been used to identify potential inhibitors of the ACE2 receptor. mdpi.com

A compound like this compound could be included in a virtual screening library as a fragment or as part of a larger molecule. The process would typically involve:

Library Preparation: Assembling a large database of diverse chemical structures.

Target Preparation: Preparing the 3D structure of the protein target.

Docking-Based Screening: Docking each molecule in the library to the target's binding site and ranking them based on their docking scores.

Hit Selection and Experimental Validation: Selecting the top-ranked compounds for experimental testing to confirm their activity.

Virtual screening represents a cost-effective and time-efficient strategy for identifying novel hit compounds, and the acetamide motif, as seen in this compound, is a valuable component of the chemical space explored in these endeavors.

Biological and Pharmacological Activities of 2 Amino N Tert Butyl Acetamide and Its Bioactive Analogues

Enzyme Modulation and Inhibition Studies

Protein Kinase Inhibition by 2-Aminoacetamide Derivatives

Derivatives of 2-aminoacetamide have been identified as a novel template for the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways. nih.govrsc.org Dysregulation of kinase activity is implicated in numerous diseases, making them significant therapeutic targets. rsc.org

Research into 2-aminothiazole (B372263) derivatives, which incorporate a similar structural concept, has led to the discovery of potent pan-Src family kinase inhibitors. nih.gov Through systematic structure-activity relationship (SAR) studies, compounds with nanomolar to subnanomolar potency in both biochemical and cellular assays have been developed. nih.gov For instance, Dasatinib, a compound featuring this scaffold, is a powerful inhibitor of multiple kinases and is used in cancer therapy. nih.govresearchgate.net The core structure allows for key hydrogen bond interactions within the kinase active site, a feature confirmed by molecular modeling and X-ray crystallography. nih.govresearchgate.net

Another class of kinase inhibitors based on 4-hydroxycinnamamide (B120813) derivatives has demonstrated specific inhibition of tyrosine-specific protein kinase activity of the epidermal growth factor (EGF) receptor. nih.gov Compounds such as ST 638 (alpha-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide) and ST 642 (3-(3'-ethoxy-4'-hydroxy-5'-phenylthiomethylbenzylidene)-2-pyrrolidinone) show IC50 values of 0.37 µM and 0.85 µM, respectively. nih.gov These compounds were found to be specific for tyrosine kinases, with no inhibitory effect on serine/threonine-specific protein kinases like cAMP-dependent protein kinase or protein kinase C. nih.gov

Table 1: Inhibition of Protein Kinases by Acetamide (B32628) and Amide Derivatives

| Compound | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| Dasatinib (BMS-354825) | pan-Src family kinases | Subnanomolar to nanomolar | nih.govresearchgate.net |

| ST 638 | EGF Receptor Tyrosine Kinase | 0.37 µM | nih.gov |

| ST 642 | EGF Receptor Tyrosine Kinase | 0.85 µM | nih.gov |

| HI 1 | PI3Kγ | 250 nM | nih.gov |

| HI 2 | PI3Kγ | 8 nM | nih.gov |

Carbonic Anhydrase Inhibition Potential of Sulfamoylphenyl-Acetamide Analogues

Sulfonamides containing a sulfamoylphenyl-acetamide structure are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. nih.govyoutube.com

A series of N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines, which feature a related sulfonamide structure, have shown strong inhibitory activity against human carbonic anhydrase isoforms CA I and CA II. ebi.ac.uk Inhibition constants (Ki) for these compounds were in the range of 10-25 nM against CA II, which is comparable to clinically used sulfonamide inhibitors. ebi.ac.uk

Further studies on 2-(hetero)arylformamido-N-(4-sulfamoylphenyl)alkylamides revealed potent inhibition of CAs from Vibrio cholerae (VchCAα, VchCAβ, and VchCAγ). nih.gov For example, the unsubstituted compound 13 (R1=H) was a highly potent inhibitor of VchCAα with a Ki value of 0.4 nM. nih.gov The flexibility of the linker between the aromatic sulfonamide and the acetamide moiety appears to be a key factor for effective inhibition. nih.gov Generally, these benzenesulfonamides were more potent inhibitors of human CA II compared to CA I. nih.gov

Table 2: Inhibition of Carbonic Anhydrase Isoforms by Sulfamoylphenyl-Acetamide Analogues

| Compound Analogue | Target Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines | hCA II | 10-25 nM | ebi.ac.uk |

| Compound 13 (unsubstituted) | VchCAα | 0.4 nM | nih.gov |

| Compound 15 | VchCAγ | 24.3 nM | nih.gov |

| Compound 10d | hCA I | 6.2 nM | nih.gov |

| Compound 15 | hCA II | 3.3 nM | nih.gov |

| Compound 15 | hCA IX | 6.1 nM | nih.gov |

Tyrosinase Inhibitory Effects of Related Pyrrole (B145914) Derivatives

Pyrrole derivatives containing an acetamide or similar moiety have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govfrontiersin.org Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. nih.gov

Two series of 2-cyanopyrrole derivatives demonstrated moderate to excellent inhibitory activities against mushroom tyrosinase, with IC50 values ranging from 0.97 to 89.15 µM. nih.govfrontiersin.org Notably, compound A12 showed an exceptionally potent IC50 of 0.97 µM, approximately 30 times stronger than the reference inhibitor kojic acid (IC50 = 28.72 µM). nih.govfrontiersin.org Kinetic studies revealed that A12 acts as a reversible and mixed-type inhibitor. nih.gov The structure-activity relationship analysis indicated that substitutions on the phenyl ring at the 3-position of the pyrrole core significantly influence the inhibitory potency. frontiersin.org

Table 3: Tyrosinase Inhibition by Pyrrole Derivatives

| Compound Series | Lead Compound | Activity (IC50) | Reference |

|---|---|---|---|

| 2-Cyanopyrrole Derivatives A | A12 | 0.97 µM | nih.govfrontiersin.org |

| 2-Cyanopyrrole Derivatives A | A1 (template) | 7.24 µM | frontiersin.org |

| bis-pyrimidine derivatives | 6P | 12.36 ± 1.24 µM | rsc.org |

| Reference Inhibitor | Kojic Acid | 28.72 µM | nih.govfrontiersin.org |

Receptor Binding and Agonist/Antagonist Studies

Adrenergic Receptor Interactions of Naphthyloxypropanolamine Acetamides

Naphthyloxypropanolamine derivatives incorporating an acetamide group have been synthesized and evaluated for their binding affinity to β-adrenergic receptors. nih.govsci-hub.se These receptors are key regulators of cardiovascular function, and their modulation is a cornerstone of treatment for various heart conditions. wikipedia.orgdrugbank.com

In a study investigating 5-acylaminonaphthyloxypropanolamine derivatives, the compound N-[5-(3-tert-butylamino-2-hydroxy-propoxy)-naphthalen-1-yl]-acetamide was found to have β-adrenergic receptor affinity comparable to that of propranolol, a well-known β-blocker. nih.govsci-hub.se This compound also demonstrated selectivity for β1-adrenergic receptors, which are primarily located in the heart. nih.gov The binding affinities were determined using in vitro assays with turkey erythrocyte membranes (rich in β1 receptors) and rat lung homogenates (rich in β2 receptors). nih.gov The findings suggest that the acetamide group plays a significant role in the interaction with the receptor.

Table 4: Binding Affinity of Naphthyloxypropanolamine Acetamides at β-Adrenergic Receptors

| Compound | Target Receptor | Binding Affinity Profile | Selectivity | Reference |

|---|---|---|---|---|

| N-[5-(3-tert-butylamino-2-hydroxy-propoxy)-naphthalen-1-yl]-acetamide | β-Adrenergic Receptors | Comparable to Propranolol | Selective for β1 | nih.govsci-hub.se |

Adenosine (B11128) Receptor Ligand Design and Modulation

The 2-aminoacetamide scaffold is integral to the design of ligands for adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a wide array of physiological processes. nih.govguidetopharmacology.org

Modifications of adenosine with a 2-aminoacetamide-related structure have yielded potent and selective agonists and antagonists. For example, 2'-C-methyl analogues of various selective adenosine receptor agonists were synthesized to probe the ribose-binding domain of the receptors. nih.gov The 2'-C-methyl modification generally led to a decrease in affinity, especially at A2A and A3 receptors. nih.gov However, when combined with N6-substitutions that confer high A1 potency, the affinity was retained and selectivity was enhanced. nih.gov The compound 2-chloro-2'-C-methyl-N6-cyclopentyladenosine (2'-Me-CCPA) displayed a Ki of 1.8 nM at A1 receptors and was highly selective over A2A and A3 receptors, acting as a full A1 agonist. nih.gov

In another study, a series of N6-substituted 2-aminoadenosine-5'-N-methylcarboxamides were developed as A3 adenosine receptor agonists. researchgate.net The compound 2-amino-N6-(3-chlorobenzyl)adenosine-5'-N-methylcarboxamide was identified as a potent and highly selective A3AR agonist, with over 500-fold selectivity for A3AR compared to the other adenosine receptor subtypes. researchgate.net

Conversely, converting highly selective A3AR agonists into antagonists was achieved by modifying the 5'-uronamide position. Adding a second N-methyl group to the 5'-uronamide of 4'-selenoadenosine-5'-N-methyluronamides resulted in selective A3AR antagonists. mdpi.com The 2-H-N6-3-iodobenzylamine derivative exhibited the highest binding affinity at the human A3AR with a Ki of 22.7 nM. mdpi.com

Table 5: Binding Affinities and Activities of Adenosine Receptor Ligands

| Compound | Target Receptor | Activity Type | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| 2-chloro-2'-C-methyl-N6-cyclopentyladenosine (2'-Me-CCPA) | A1 | Full Agonist | 1.8 nM | nih.gov |

| 2-amino-N6-(3-chlorobenzyl)adenosine-5'-N-methylcarboxamide | A3 | Agonist | >500-fold selective | researchgate.net |

| 2-H-N6-3-iodobenzylamine derivative of 4'-selenoadenosine-5'-N,N-dimethyluronamide | hA3AR | Antagonist | 22.7 nM | mdpi.com |

Translocator Protein (TSPO) Ligand Development utilizing Acetamide Scaffolds

The 18kDa translocator protein (TSPO) has emerged as a significant biological target for both molecular imaging and therapeutic intervention. Its overexpression is closely linked to microglial activation, a hallmark of neuronal damage and neuroinflammation seen in various central nervous system (CNS) disorders. Consequently, TSPO is a key target for developing neuroprotective treatments aimed at mitigating microglial cell activation. mdpi.comnih.gov

In the quest for novel TSPO ligands, researchers have synthesized and characterized N,N-disubstituted pyrazolopyrimidine acetamide scaffolds. These compounds have demonstrated high affinity for TSPO, with binding affinities ranging from picomolar to nanomolar concentrations. mdpi.comnih.gov A notable example is the compound GMA 15, which exhibited a remarkable 61-fold increase in affinity compared to the standard reference, DPA-714. mdpi.comnih.govresearchgate.net Molecular dynamics studies have further revealed that GMA 15 forms more stable hydrogen bonds with the TSPO receptor than existing reference ligands like DPA-714 and PK11195. researchgate.netelsevierpure.com This enhanced binding is attributed to interactions with key amino acid residues within the TSPO binding pocket, such as Trp-51 and Trp-138. researchgate.net

Another promising avenue of research involves the use of carbazole (B46965) acetamide scaffolds. nih.gov These have been developed to address the challenge posed by a common single nucleotide polymorphism (A147T) in the TSPO gene, which can reduce the affinity of many ligands. The carbazole-based compounds have shown high, non-discriminating binding affinity to both the wild-type and the polymorphic versions of TSPO. nih.gov

These findings highlight the potential of acetamide-based scaffolds in the development of a new generation of potent and selective TSPO ligands for the imaging and treatment of neuroinflammatory and neurodegenerative diseases. mdpi.comnih.gov

Methyl-CpG-binding domain protein 2 (MBD2) Inhibitor Design and Binding Mechanisms

Methyl-CpG-binding domain protein 2 (MBD2) is a crucial "reader" of DNA methylation, an epigenetic modification that plays a significant role in gene regulation. MBD2 has been implicated in the progression of various cancers, including breast cancer. nih.gov Specifically, MBD2 is involved in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov

Studies have shown that MBD2, along with Methyl-CpG-binding domain protein 3 (MBD3), is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex. nih.gov While both proteins are structurally related, they exhibit different binding affinities for methylated DNA. MBD2 binds with high affinity to single methylated CpG sites, whereas MBD3 does not. nih.gov In regions with dense methylation, such as CpG islands, MBD2 becomes trapped, leading to stable binding. In contrast, MBD3 remains mobile. nih.gov This differential binding suggests a model where MBD2-NuRD complexes localize to and compact methylated CpG islands, while MBD3-NuRD complexes can move freely regardless of methylation status. nih.gov

The role of MBD2 in cancer progression is further highlighted by studies demonstrating that its deletion in mouse models of breast cancer impedes primary tumor growth and lung metastasis. nih.gov This effect is associated with the abrogation of the expression of key EMT markers and impairment of the PI3K/AKT signaling pathway, which is vital for tumor cell growth and survival. nih.gov These findings underscore the potential of targeting MBD2 for the development of novel epigenetic therapies for cancer. nih.govelsevierpure.com

GABA-Gated Chloride Ion Channel Modulation by Related Compounds

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its receptors, particularly the ionotropic GABAA and GABAC receptors, are ligand-gated chloride channels that play a critical role in controlling neuronal excitability. researchgate.netbarrowneuro.org When activated by GABA, these channels open, allowing an influx of chloride ions that hyperpolarizes the neuron, thus producing an inhibitory effect. barrowneuro.org The dysfunction of these receptors is implicated in a range of neurological and psychiatric disorders. barrowneuro.org

GABAA receptors are complex pentameric structures assembled from a variety of subunits. researchgate.net This heterogeneity gives rise to a wide range of receptor subtypes with distinct pharmacological properties. These receptors are the target of numerous clinically important drugs, including benzodiazepines, barbiturates, and neurosteroids, which act as allosteric modulators. barrowneuro.orgnih.gov These modulators bind to sites on the receptor that are distinct from the GABA binding site and can enhance or inhibit the receptor's function. barrowneuro.org

In contrast, GABAC receptors are simpler in structure and have a distinct pharmacology. nih.gov They are not modulated by many of the drugs that affect GABAA receptors and exhibit a higher sensitivity to GABA. nih.gov

The GABA-gated chloride channels in insects also serve as important targets for insecticides. science.gov However, there are clear pharmacological differences between insect and mammalian GABA receptors, which allows for the development of selective insecticides with minimal effects on non-target species. science.gov

Antimicrobial and Antiparasitic Efficacy

Antibacterial and Antifungal Spectrum of Thiazole (B1198619)/Thiophene-Acetamide Derivatives

Thiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including significant antibacterial and antifungal properties. biointerfaceresearch.com The thiazole ring is a key structural component in numerous natural and synthetic compounds with clinical relevance. researchgate.net

Researchers have synthesized various series of thiazole and thiophene-acetamide derivatives and evaluated their efficacy against a range of microbial pathogens. For instance, certain thiophene (B33073) derivatives have demonstrated antibacterial activity comparable to the antibiotic chloramphenicol (B1208) against Staphylococcus aureus. nih.gov Similarly, specific thiazole and pyrazolopyrimidine derivatives have shown potent antifungal activity against Aspergillus fumigatus and Fusarium oxysporum. nih.gov

The antimicrobial activity of these compounds is often enhanced by incorporating other bioactive moieties, such as benzothiazole. nih.gov For example, hybrid molecules containing 2-mercaptobenzothiazole (B37678) linked to different aryl amines have exhibited significant antibacterial activity. nih.gov The mechanism of action for some of these compounds involves the inhibition of bacterial kinases and DNA gyrases. nih.gov

The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights for the design of more potent antimicrobial agents. nih.gov For example, the nature and position of substituents on the thiazole or thiophene ring can significantly influence the antimicrobial spectrum and potency. The development of these hybrid molecules represents a promising strategy to combat the growing problem of multidrug-resistant bacteria. nih.gov

Table 1: Antimicrobial Activity of Selected Thiazole/Thiophene-Acetamide Derivatives

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Thiophene Derivative | Staphylococcus aureus | Comparable to Chloramphenicol (MIC 3.125 µg/mL) | nih.gov |

| Thiazole Derivative | Aspergillus fumigatus | Potent (MIC 6.25 µg/mL) | nih.gov |

| Pyrazolo[1,5-a]pyrimidine Derivative | Fusarium oxysporum | Potent (MIC 6.25 µg/mL) | nih.gov |

| 2-Mercaptobenzothiazole-Acetamide Hybrid | Staphylococcus aureus, Klebsiella pneumoniae | Significant antibiofilm activity | nih.gov |

Insecticidal Applications and Ecdysone (B1671078) Agonist Properties

A significant application of acetamide-related compounds in agriculture and public health is their use as insecticides. A particular class of these compounds, the diacylhydrazines, function as non-steroidal ecdysone agonists. nih.govnih.gov Ecdysone is the natural molting hormone in insects, and its agonists mimic its action, leading to a lethal, premature, and incomplete molt. nih.gov

These synthetic agonists, such as tebufenozide (B1682728) and methoxyfenozide (B170004), bind to the ecdysone receptor complex and activate the expression of genes that initiate the molting process. nih.gov However, unlike the natural hormone, which is cleared from the system to allow the completion of the molt, these synthetic compounds bind tightly to the receptor and remain in place. This persistent binding prevents the expression of genes necessary for the final stages of molting, resulting in developmental arrest and the death of the insect. nih.gov

A key advantage of these ecdysone agonists is their specificity. researchgate.net For example, tebufenozide and methoxyfenozide are highly specific to lepidopteran (moth and butterfly) larvae, while another analog, halofenozide, is effective against coleopteran (beetle) larvae. nih.gov This specificity is due to differences in the binding affinity of the compounds to the ecdysone receptors of different insect orders. researchgate.net This targeted action makes them environmentally friendly pest control agents with minimal impact on non-target species. nih.gov

Table 2: Ecdysone Agonist Insecticides and their Target Pests

| Compound | Target Insect Order | Mechanism of Action | Reference |

|---|---|---|---|

| Tebufenozide | Lepidoptera | Ecdysone Agonist | nih.gov |

| Methoxyfenozide | Lepidoptera | Ecdysone Agonist | nih.gov |

| Halofenozide | Coleoptera | Ecdysone Agonist | nih.gov |

Anti-cancer and Anti-proliferative Properties of 2-Aminoacetamide Scaffolds

The 2-aminoacetamide scaffold has been identified as a promising framework in the design of novel anti-cancer agents. The versatility of this structure allows for modifications that can lead to potent and selective anti-proliferative effects against various cancer cell lines.

Research into novel N-tert-butyl substituted 2-aminothiazol-4(5H)-one (pseudothiohydantoin) derivatives has highlighted their potential as anti-cancer agents through the inhibition of 11β-hydroxysteroid dehydrogenase type 1 and 2 (11β-HSD1 and 11β-HSD2). mdpi.com The overexpression of 11β-HSD2 has been linked to the uncontrolled growth of certain cancer cells, making its inhibition a key therapeutic strategy. mdpi.com In these studies, the introduction of a tert-butyl group to the pseudothiohydantoin core resulted in a significant increase in inhibitory activity towards 11β-HSD2 compared to derivatives with an isopropyl group. mdpi.com Specifically, a derivative with a phenyl substituent at the C-5 position of the thiazole ring showed the highest inhibition of 11β-HSD2. mdpi.com

Furthermore, a series of synthetic β²,²-amino acid derivatives, which can be considered as structurally related to the 2-aminoacetamide scaffold, have been screened for their anticancer activity. nih.gov One of the most promising compounds from this series, 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide, demonstrated potent activity against human Burkitt's lymphoma cells and showed a broad range of anticancer activity with IC₅₀ values between 0.32-3.89 μM across 59 different cancer cell lines. nih.gov The highest potency was observed against colon cancer cell lines, a non-small cell lung cancer, a melanoma, and three leukemia cell lines. nih.gov

Another class of compounds, 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, has been synthesized and evaluated for antiprotozoal activity, with some derivatives showing significant potency that could translate to anticancer applications. mdpi.com For example, a compound with a 2,6-dichloro substituent was found to be highly active against T. vaginalis. mdpi.com The strategic placement of substituents on the arylacetamide portion of these molecules plays a crucial role in their biological activity.

The inclusion of a tert-butyl dimethyl silyl (B83357) group in related structures has also been shown to enhance cytotoxic activity against human tumor cells, indicating that strategic modifications of the core scaffold can significantly modulate its anti-proliferative properties. nih.gov

| Compound/Derivative Class | Target/Cell Line | Activity/Finding | Reference |

|---|---|---|---|